molecular formula C9H12N2O2 B2641160 2-Amino-5-(dimethylamino)benzoic acid CAS No. 20129-87-7

2-Amino-5-(dimethylamino)benzoic acid

Cat. No. B2641160
CAS RN: 20129-87-7
M. Wt: 180.207
InChI Key: RLGUSSRKLREISB-UHFFFAOYSA-N
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Description

2-Amino-5-(dimethylamino)benzoic acid is a chemical compound with the CAS Number: 20129-87-7 . It has a molecular weight of 180.21 . The IUPAC name for this compound is 2-amino-5-(dimethylamino)benzoic acid .


Synthesis Analysis

The synthesis of a similar compound, 2-Chloro-5-nitro benzoic acid, involves adding it to a 40% dimethylamine aqueous solution at room temperature and then heating at 60-65°C for 3 hours . The reaction mixture is then chilled to 0°C and acidified with dilute acetic acid .


Molecular Structure Analysis

The InChI code for 2-Amino-5-(dimethylamino)benzoic acid is 1S/C9H12N2O2/c1-11(2)6-3-4-8(10)7(5-6)9(12)13/h3-5H,10H2,1-2H3,(H,12,13) . This code provides a specific representation of the molecular structure of the compound .

Scientific Research Applications

Synthesis of Lanthanide Complexes

2-Amino-5-(dimethylamino)benzoic acid can be used in the synthesis of lanthanide complexes . These complexes have a wide range of applications due to their structural composition and ionic properties . For example, two isostructural lanthanide complexes were synthesized by solvent evaporation with 3-dimethylaminobenzoic acid and 5,5′-dimethyl-2,2′-bipyridine as ligands . The effects of 5,5′-DM-2,2′-bipy and 3-N,N-DMHBA on lanthanide complexes were analyzed from the viewpoint of energy transfer .

Fluorescence Properties

The fluorescence spectra of complex 2 were studied and the fluorescence lifetime values were determined, and the energy transfer mechanism of complex 2 was elucidated . This shows that 2-Amino-5-(dimethylamino)benzoic acid can be used in the study of fluorescence properties.

Thermodynamics

The low-temperature heat capacity of the complexes were obtained within the temperature range of 1.9 to 300 K . The thermodynamic function was calculated by heat capacity fitting . This indicates that 2-Amino-5-(dimethylamino)benzoic acid can be used in thermodynamics research.

Pharmaceutical Research

In the realm of pharmaceutical research, 2-Amino-5-(dimethylamino)benzoic acid shines as a crucial building block in the synthesis of innovative drug candidates . Its distinct chemical structure and properties enable the development of targeted therapies, addressing a spectrum of health conditions and improving patient outcomes .

Chemical and Organic Intermediate

2-Amino-5-(dimethylamino)benzoic acid is used as a chemical and organic intermediate . It is used in the synthesis of various chemical compounds.

Solubility Studies

2-Amino-5-(dimethylamino)benzoic acid is insoluble in water . This property can be used in solubility studies.

properties

IUPAC Name

2-amino-5-(dimethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)6-3-4-8(10)7(5-6)9(12)13/h3-5H,10H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGUSSRKLREISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20129-87-7
Record name 2-amino-5-(dimethylamino)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 18 g. of 2-nitro-5-dimethylaminobenzoic acid, 1.0 liter of a 50:50 mixture of dimethylacetamide/methanol and 18 g. of Raney Nickel is hydrogenated at a hydrogen pressure of 40-50 psi for 2 hours. The resulting mixture is filtered, washed with methanol and the total filtrate evaporated to a solid which is broken up, washed with ether and dried to obtain 2-amino-5-dimethylaminobenzoic acid, m.p. 231°-234° C. (decomp.).
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Synthesis routes and methods II

Procedure details

The mixture of 2.1 g of 2-nitro-5-dimethylaminobenzoic acid, 7 mL of cyclohexene and 1.5 g of Pd/C (10%) is heated under reflux conditions in 60 mL of ethanol for 6 hours. The hot reaction mixture is filtered through celite filter. The filtrate is evaporated to obtain 1.1 g of the title compound. M.p.: 232° C.
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